tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate
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Overview
Description
tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate: is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a tert-butyl ester group attached to a propanoate chain, which is further substituted with a fluoro and a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group in tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinones.
Reduction: 3-(3-fluoro-4-hydroxyphenyl)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the effects of fluoro and hydroxy substitutions on biological activity. It can also serve as a starting material for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. The presence of the fluoro group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the materials science industry, this compound can be used as a monomer or additive in the production of polymers with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is largely dependent on its interactions with molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
tert-Butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound is similar in structure but has additional tert-butyl groups, which can enhance its antioxidant properties.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound has a methyl ester group instead of a tert-butyl ester, which can affect its reactivity and solubility.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound has a long alkyl chain, making it more suitable for use as a stabilizer in polymers.
Uniqueness: tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring. This combination of functionalities can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-13(2,3)17-12(16)7-5-9-4-6-11(15)10(14)8-9/h4,6,8,15H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESQLKNNERYGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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